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Compound of Interest

Compound Name: 7-Methylnaphthalen-2-ol

CAS No.: 26593-50-0

Cat. No.: B1594998 Get Quote

Executive Technical Summary
7-Methylnaphthalen-2-ol (CAS: 26593-50-0) is a critical fused-ring intermediate used in the

synthesis of Vitamin K analogs, dyes, and estrogen receptor ligands.[1] While 2-naphthol is a

crystallographic standard, the introduction of a methyl group at the C7 position introduces steric

and electronic perturbations that alter the crystal lattice energy landscape.

This guide provides the Structural Determination Framework, utilizing the known parameters of

its closest analog, 7-Methoxy-2-naphthol, to establish a baseline for lattice prediction,

polymorphism screening, and X-ray diffraction (XRD) refinement.
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Parameter Data

IUPAC Name 7-Methylnaphthalen-2-ol

Molecular Formula

Molecular Weight 158.20 g/mol

Melting Point 117–118 °C (Lit.)

Electronic Character
Electron-rich naphthalene core; weak acid

(phenolic OH)

Key Structural Analog
7-Methoxy-2-naphthol (Space Group

)

Predictive Structural Modeling (SPR Analysis)
Causality: Before experimental determination, we analyze Structure-Property Relationships

(SPR) to optimize data collection strategies. The crystal packing of naphthols is governed by a

competition between O-H···O hydrogen bonding and

-

aromatic stacking.

The Reference Lattice: 7-Methoxy-2-naphthol
The 7-methoxy analog crystallizes in the monoclinic space group

(Z=4). We anticipate the 7-methyl congener to adopt a similar motif due to comparable steric
volumes of

vs

, though the methyl group lacks the hydrogen-bond acceptor capability of the methoxy oxygen.

Predicted Packing Motifs
Based on the Cambridge Structural Database (CSD) trends for substituted naphthols, two

polymorphs are probable:
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Form I (Thermodynamic): Characterized by "Catemer" chains where the hydroxyl group acts

as both donor and acceptor (

). The naphthalene rings likely adopt a herringbone arrangement to maximize edge-to-face
C-H···

interactions.

Form II (Kinetic): A dimer-based structure stabilized by face-to-face

-stacking, likely favored in rapid precipitation from non-polar solvents.

Experimental Protocol: Crystallization & Structure
Solution
Trustworthiness: This protocol is designed as a self-validating loop. If the refined R-factor

exceeds 5%, the solvent system must be rotated to check for twinning or disorder.

Phase 1: Single Crystal Growth (Polymorph Screening)
To ensure the capture of the stable crystal form, use a dual-solvent approach.

Method Solvent System Target Mechanism
Expected
Morphology

Slow Evaporation
Ethanol / Water

(80:20)

H-bond driven

assembly
Prisms or blocks

Vapor Diffusion
Toluene (inner) /

Pentane (outer)
-stacking driven

assembly
Needles or plates

Sublimation
Vacuum (

Torr) @ 90°C

Gas-phase deposition

(High purity)
Thin plates

Phase 2: X-Ray Diffraction Data Collection
Instrument Setup:
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Source:

(

) is preferred over

to minimize absorption, though organic absorption is low.

Temperature: Collect at 100 K (Cryostream). Reasoning: Methyl groups often exhibit

rotational disorder at room temperature. Freezing this motion is critical for precise bond

length determination.

Refinement Strategy (SHELXL/OLEX2):

Space Group Determination: Check systematic absences. Expect

(Monoclinic) or

(Orthorhombic).

Direct Methods (SHELXT): Locate the heavy atoms (C, O).

Difference Fourier Map: Locate the hydroxyl H-atom. Critical Step: If the H-atom is

disordered, it indicates dynamic proton transfer or averaging over two sites in the crystal

lattice.

Methyl Group Handling: Treat the C7-Methyl protons as a rigid rotating group (AFIX 137) if

electron density is diffuse.

Structural Workflow Visualization
The following diagram outlines the logical flow from crude synthesis to final CIF

(Crystallographic Information File) generation.
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Phase 1: Crystallization

Phase 2: Data Collection
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Figure 1: Workflow for the isolation and structural resolution of 7-Methylnaphthalen-2-ol.
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Critical Structural Parameters to Monitor
When analyzing the solved structure, researchers must verify these specific geometric

parameters to confirm the identity and stability of the 7-methyl isomer.

Intermolecular Interactions
Primary Interaction (H-Bond): Look for

chains.

Target Distance:

.

Significance: This defines the melting point and solubility profile.

Secondary Interaction (

-Stacking):

Target Distance: Centroid-to-Centroid distance

.

Slippage: Naphthalene rings usually slip (offset) to avoid C-C repulsion.

Intramolecular Geometry
C7-Methyl Bond Length: The

bond should refine to approximately 1.50–1.51 Å. Significant deviation suggests disorder or
incorrect atom assignment.

Planarity: The naphthalene core must be planar (RMS deviation < 0.02 Å). If the core is

buckled, check for crystal strain or impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

